molecular formula C5H4BrN3O B1528919 3-Amino-6-bromopyrazine-2-carbaldehyde CAS No. 1196156-63-4

3-Amino-6-bromopyrazine-2-carbaldehyde

Cat. No. B1528919
CAS RN: 1196156-63-4
M. Wt: 202.01 g/mol
InChI Key: MVAXLZNZPNMCGT-UHFFFAOYSA-N
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Description

“3-Amino-6-bromopyrazine-2-carbaldehyde” is a chemical compound with the molecular formula C5H4BrN3O . It has a molecular weight of 202.01 . It’s a solid substance and is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .


Molecular Structure Analysis

The InChI code for “3-Amino-6-bromopyrazine-2-carbaldehyde” is 1S/C5H4BrN3O/c6-4-1-8-5 (7)3 (2-10)9-4/h1-2H, (H2,7,8) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Pharmacology

3-Amino-6-bromopyrazine-2-carbaldehyde: is a compound with potential pharmacological applications due to its structure which allows it to serve as an intermediate in the synthesis of various pharmaceutical agents . Its physicochemical properties, such as high GI absorption and solubility, make it a candidate for drug development, particularly in the design of new therapeutic molecules that require specific structural features for biological activity .

Material Science

In material science, this compound’s utility lies in its potential as a precursor for the synthesis of advanced materials. Its solid form and stability under inert atmospheres and low temperatures suggest that it could be used in the development of new materials with specific optical or electrical properties, which are crucial in the creation of innovative semiconductors or photovoltaic cells .

Chemical Synthesis

3-Amino-6-bromopyrazine-2-carbaldehyde: plays a significant role in chemical synthesis as a building block for various organic compounds. Its reactive aldehyde group and the presence of an amino and bromo substituent make it a versatile reagent for constructing complex molecules, including heterocyclic compounds, which are often found in a wide range of chemical products .

Biochemistry

In biochemistry, this compound can be used to study enzyme reactions involving aldehydes or to synthesize substrates for biochemical assays. Its structural features may allow it to interact with specific enzymes or participate in biochemical pathways, providing insights into enzyme mechanisms or metabolic processes .

Analytical Chemistry

The compound’s unique structure makes it suitable for use as a standard or reagent in analytical chemistry. It could be used in chromatography, mass spectrometry, or spectroscopy to help identify or quantify other substances, or to understand the behavior of pyrazine derivatives in analytical settings .

Environmental Science

While direct applications in environmental science are not extensively documented, compounds like 3-Amino-6-bromopyrazine-2-carbaldehyde could be used in environmental monitoring or remediation studies. Its properties might allow it to serve as a marker or tracer in environmental samples, aiding in the detection of pollutants or the study of chemical processes in natural settings .

Safety and Hazards

The safety information for “3-Amino-6-bromopyrazine-2-carbaldehyde” includes several hazard statements: H302, H315, H319, H332, and H335 . The precautionary statements include P280, P305+P351+P338, and P310 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

3-amino-6-bromopyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAXLZNZPNMCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719206
Record name 3-Amino-6-bromopyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromopyrazine-2-carbaldehyde

CAS RN

1196156-63-4
Record name 3-Amino-6-bromopyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-bromopyrazine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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